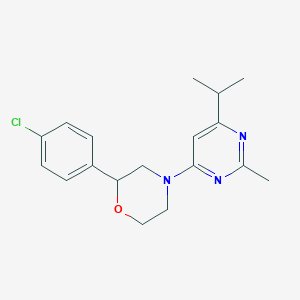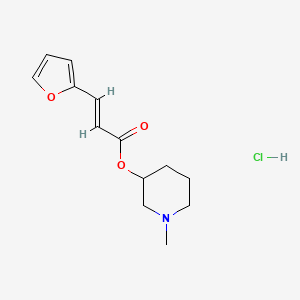
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide, also known as BDAA, is a synthetic compound that belongs to the class of acrylamides. BDAA has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-tumor properties.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been reported to exhibit anti-tumor activity in animal models of glioblastoma, a type of brain cancer.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide is not fully understood. However, studies have suggested that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been reported to exhibit various biochemical and physiological effects. Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide can induce apoptosis, a process of programmed cell death, in cancer cells. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Additionally, 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has been shown to reduce the production of reactive oxygen species (ROS), which are implicated in the development of various diseases.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide is also stable and can be stored for long periods of time. However, the limitations of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the toxicity of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide has not been fully evaluated, which could limit its therapeutic applications.
将来の方向性
Several future directions for 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide research exist. One potential direction is to investigate the potential of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore the anti-inflammatory and anti-tumor properties of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide in animal models of inflammatory diseases and cancer. Additionally, future studies could focus on the optimization of the synthesis method of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide to improve its solubility and reduce its toxicity.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of potassium carbonate and ethanol to form 3-(2,4-dimethoxyphenyl)-2-cyanoacrylic acid ethyl ester. The resulting compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium ethoxide and ethanol to form 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-23-14-4-5-15(17(9-14)24-2)21-19(22)13(10-20)7-12-3-6-16-18(8-12)26-11-25-16/h3-9H,11H2,1-2H3,(H,21,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODCKNCVMLKIJO-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)

![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)

![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)